molecular formula C19H26O3 B1512265 6beta-Hydroxy androstenedione-d6 CAS No. 67034-98-4

6beta-Hydroxy androstenedione-d6

Cat. No.: B1512265
CAS No.: 67034-98-4
M. Wt: 308.4 g/mol
InChI Key: WVAMBAWFDOYFOD-QFIMOSOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta-Hydroxy androstenedione-d6 is a deuterated derivative of 6beta-Hydroxy androstenedione, a metabolite of androstenedione. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxy androstenedione-d6 typically involves the deuteration of 6beta-Hydroxy androstenedione. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

6beta-Hydroxy androstenedione-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and ketone derivatives, which are useful intermediates in the synthesis of other biologically active compounds .

Scientific Research Applications

6beta-Hydroxy androstenedione-d6 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 6beta-Hydroxy androstenedione-d6 involves its role as a metabolite in the steroid biosynthesis pathway. It acts as an intermediate in the conversion of androstenedione to other biologically active steroids, such as testosterone and estradiol. The compound interacts with various enzymes, including hydroxysteroid dehydrogenases and aromatases, which facilitate these conversions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6beta-Hydroxy androstenedione-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are crucial .

Properties

CAS No.

67034-98-4

Molecular Formula

C19H26O3

Molecular Weight

308.4 g/mol

IUPAC Name

(6R,8R,9S,10R,13S,14S)-2,2,4,6,16,16-hexadeuterio-6-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1/i4D2,5D2,9D,16D

InChI Key

WVAMBAWFDOYFOD-QFIMOSOKSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O

Isomeric SMILES

[2H]C1=C2[C@](C[C@@H]3[C@@H]([C@]2(CC(C1=O)([2H])[2H])C)CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)([2H])O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O

Origin of Product

United States

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